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Compound of Interest

Compound Name: (Rac)-AZD3839

Cat. No.: B1148114 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding

the QT prolongation observed with the BACE1 inhibitor, AZD3839, in clinical trials.

Troubleshooting Guides
This section offers guidance on common issues encountered during in vitro and in vivo

assessments of drug-induced QT prolongation.

In Vitro hERG Assay Troubleshooting
Issue: High variability or inconsistent IC50 values for AZD3839 in hERG assays.
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Potential Cause Troubleshooting Steps

Compound Stability/Solubility

Ensure AZD3839 is fully dissolved in the

appropriate vehicle (e.g., DMSO) and that the

final concentration of the vehicle is consistent

across all experiments and does not exceed

0.5%. Visually inspect solutions for precipitation.

Cell Health and Passage Number

Use cells (e.g., HEK293) stably expressing the

hERG channel within a consistent and low

passage number range. High passage numbers

can lead to genetic drift and altered channel

expression. Monitor cell viability and

morphology regularly.

Voltage Clamp Protocol

Verify that the voltage clamp protocol is

appropriate for characterizing hERG channel

inhibition. A typical protocol involves a

depolarization step to activate the channels,

followed by a repolarization step to measure the

tail current, which is where most hERG blockers

exhibit their effect.[1]

Temperature Fluctuations

hERG channel kinetics are temperature-

sensitive. Maintain a consistent temperature

(e.g., 35-37°C) throughout the experiment using

a temperature-controlled perfusion system.

"Run-down" of hERG Current

hERG currents can diminish over the course of

an experiment ("run-down"). To mitigate this,

ensure a stable baseline recording before

compound application and perform experiments

efficiently. If run-down is significant, consider

using perforated patch-clamp techniques.[2]

Assay Artifacts

Be aware of potential artifacts such as voltage

drops and seal instability. Ensure a high-

resistance seal (>1 GΩ) is formed between the

patch pipette and the cell membrane.[1][2]
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Issue: AZD3839 shows weak or no hERG inhibition, which seems inconsistent with clinical

findings.

Potential Cause Troubleshooting Steps

Indirect Effects on Ion Channels

The QT prolongation observed with AZD3839

may not be solely due to direct hERG blockade.

As a BACE1 inhibitor, it may indirectly affect

other cardiac ion channels. Investigate effects

on other key cardiac currents, such as the late

sodium current (INaL) and the L-type calcium

current (ICaL).

Metabolite Activity

Consider the possibility that a metabolite of

AZD3839, and not the parent compound, is

responsible for the ion channel effects. If

feasible, synthesize and test known metabolites

in the hERG assay.

Trafficking Inhibition

Some drugs can inhibit the trafficking of the

hERG channel protein to the cell membrane,

rather than blocking the channel directly. This

effect may not be apparent in standard acute

electrophysiology assays. Consider performing

experiments to assess hERG protein expression

at the cell surface after prolonged incubation

with AZD3839.[3]

In Vivo ECG Monitoring Troubleshooting (Canine
Models)
Issue: High variability in baseline QT intervals in conscious dogs.
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Potential Cause Troubleshooting Steps

Acclimatization and Stress

Ensure dogs are adequately acclimated to the

laboratory environment, telemetry equipment,

and handling procedures. Stress can

significantly impact heart rate and QT interval.

Allow for a sufficient pre-dose period for

stabilization.

Electrode Placement and Signal Quality

Ensure consistent and secure placement of

ECG electrodes to obtain a clear and stable

signal with minimal noise and artifact. Poor

signal quality can lead to inaccurate QT interval

measurements.

Heart Rate Correction Formula

The QT interval is highly dependent on heart

rate. Use an appropriate heart rate correction

formula for dogs (e.g., Van de Water's). Be

aware that different correction formulas can

yield different QTc values.

Time of Day (Diurnal Variation)

Cardiovascular parameters can exhibit diurnal

variation. Conduct experiments at the same time

of day to minimize this variability.

Issue: Difficulty in detecting a clear QT prolongation signal with AZD3839.
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Potential Cause Troubleshooting Steps

Dose Selection

Ensure that the doses administered are

sufficient to achieve plasma concentrations

comparable to those that resulted in QT

prolongation in clinical trials. Refer to

pharmacokinetic data to guide dose selection.

"Hysteresis" Effect

The peak plasma concentration of a drug may

not coincide with the peak effect on the QT

interval. This phenomenon, known as

hysteresis, can occur if the drug needs to

distribute to the cardiac tissue or if an active

metabolite is responsible for the effect. Analyze

the full time-course of both plasma

concentration and QT interval.

Small Effect Size

The QT prolongation effect of AZD3839,

particularly at lower doses, may be small.

Ensure the study is adequately powered with a

sufficient number of animals to detect a

statistically significant change.

Frequently Asked Questions (FAQs)
Q1: What is AZD3839 and why was its clinical development discontinued?

AZD3839 is an orally active, brain-permeable inhibitor of the β-site amyloid precursor protein-

cleaving enzyme 1 (BACE1).[4][5][6] It was developed as a potential disease-modifying therapy

for Alzheimer's disease.[5] However, its clinical development was halted due to a dose-related

prolongation of the corrected QT (QTc) interval observed in Phase I clinical trials in healthy

volunteers.[4][6]

Q2: How significant was the QT prolongation observed with AZD3839 in humans?

In a single ascending dose study, AZD3839 demonstrated a dose-dependent increase in the

QTcF interval. The mean prolongations were as follows:
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Dose of AZD3839 Mean QTcF Prolongation

60 mg 5-6 ms

100 mg 9-10 ms

300 mg 16 ms

Data sourced from AstraZeneca Open Innovation.[4][6]

Q3: What is the proposed mechanism for AZD3839-induced QT prolongation?

While direct blockade of the hERG potassium channel is a common cause of drug-induced QT

prolongation, the mechanism for AZD3839 may be more complex. BACE1 has been shown to

regulate several cardiac ion channels, not just hERG. Therefore, the QT prolongation observed

with AZD3839 could be a result of:

Direct hERG Channel Inhibition: Although potentially a contributing factor, it may not be the

sole mechanism.

Modulation of other Ion Channels: BACE1 can cleave the β-subunits of voltage-gated

sodium channels (Nav) and also interact with KCNQ potassium channels.[7] Inhibition of

BACE1 by AZD3839 could therefore alter the function of these channels and affect cardiac

repolarization.

Indirect Effects: Inhibition of BACE1 could lead to downstream effects on other proteins that

regulate ion channel function or expression.

Q4: What preclinical evidence exists for QT prolongation with AZD3839?

Preclinical safety pharmacology studies with AZD3839 did show signals for QT prolongation.

These findings were observed in in vitro hERG assays, guinea pig monophasic action potential

studies, and in vivo telemetry studies in dogs.[8] These preclinical results were predictive of the

clinical observations.[8]

Q5: Are there any strategies to mitigate AZD3839-induced QT prolongation in our experiments?
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While it may not be possible to completely eliminate the inherent QT-prolonging potential of

AZD3839, researchers can take steps to minimize confounding factors and accurately assess

the effect:

Control for Concomitant Factors: Avoid co-administration of other drugs known to prolong the

QT interval.

Monitor Electrolytes: Ensure that electrolyte levels (particularly potassium and magnesium)

are within the normal range in in vivo studies, as imbalances can exacerbate QT

prolongation.

Use Appropriate Models: Select in vitro and in vivo models that are well-characterized for

their predictive value in assessing cardiac repolarization.

Integrated Risk Assessment: Combine data from multiple assays (e.g., hERG, other ion

channels, in vivo ECG) to build a comprehensive understanding of the proarrhythmic risk.[3]

Experimental Protocols
Key Experiment: In Vitro hERG Manual Patch Clamp
Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD3839 on the

hERG potassium channel current.

Methodology:

Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO) stably transfected with the

KCNH2 gene encoding the hERG channel. Culture cells under standard conditions.

Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull

borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

Solutions:

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose;

pH adjusted to 7.4 with NaOH.
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Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP; pH adjusted

to 7.2 with KOH.

Recording Procedure:

Establish a whole-cell patch clamp configuration.

Hold the cell membrane potential at -80 mV.

Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and inactivate the hERG

channels.

Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.

Record baseline currents in the external solution.

Perfuse the cells with increasing concentrations of AZD3839 (e.g., 0.01, 0.1, 1, 10, 100

µM) and record the steady-state block at each concentration.

Data Analysis:

Measure the peak amplitude of the hERG tail current in the absence and presence of

AZD3839.

Calculate the percentage of current inhibition at each concentration.

Fit the concentration-response data to a Hill equation to determine the IC50 value.

Key Experiment: In Vivo ECG Monitoring in Conscious
Beagle Dogs
Objective: To assess the effect of orally administered AZD3839 on the QT interval in conscious,

freely moving beagle dogs.

Methodology:

Animal Model: Use purpose-bred male or female beagle dogs surgically implanted with

telemetry transmitters for ECG recording.
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Acclimatization: Acclimatize the dogs to the study environment and procedures for at least 7

days prior to the experiment.

Experimental Design: Use a crossover design where each dog receives the vehicle and

different doses of AZD3839 with an adequate washout period between treatments.

Dosing and ECG Recording:

Administer AZD3839 orally via gavage.

Continuously record ECG data from at least 2 hours pre-dose to 24 hours post-dose.

Data Analysis:

Extract and analyze the ECG data to determine heart rate (HR), RR interval, and QT

interval.

Correct the QT interval for heart rate using a validated formula for dogs (e.g., Van de

Water's: QTcV = QT / (RR/1000)^0.294).

Calculate the change from baseline in QTc for each treatment group at each time point.

Correlate the QTc changes with the plasma concentrations of AZD3839 determined from

satellite blood samples.

Visualizations
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Caption: BACE1 signaling and potential off-target effects on cardiac ion channels.
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Caption: Experimental workflow for investigating drug-induced QT prolongation.
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Caption: Troubleshooting logic for inconsistent hERG assay results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Early identification of hERG liability in drug discovery programs by automated patch clamp
- PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Strategies to reduce the risk of drug-induced QT interval prolongation: a pharmaceutical
company perspective - PMC [pmc.ncbi.nlm.nih.gov]

4. Is It the Twilight of BACE1 Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

5. Discovery of AZD3839, a Potent and Selective BACE1 Inhibitor Clinical Candidate for the
Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

6. AZD3839 [openinnovation.astrazeneca.com]

7. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation
using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Support Center: Investigating QT
Prolongation with AZD3839]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1148114#addressing-qt-prolongation-observed-with-
azd3839-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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